Ethene, 1-bromo-1-chloro- is an organic compound with the molecular formula and a molecular weight of approximately 141.39 g/mol. Its structure features a double bond between the two carbon atoms, with one bromine and one chlorine atom attached to the same carbon atom, making it a member of the haloalkene family. The compound is characterized by its IUPAC name, 1-bromo-1-chloroethene, and can be represented by the SMILES notation "ClC(Br)=C" and the InChI key "DQIRHMDFDOXWHX-UHFFFAOYSA-N" .
Ethene, 1-bromo-1-chloro- can be synthesized through several methods:
Ethene, 1-bromo-1-chloro- has several potential applications:
While specific interaction studies for ethene, 1-bromo-1-chloro- are scarce, general studies on halogenated compounds suggest that they may interact with various biological molecules (e.g., proteins and nucleic acids) due to their electrophilic nature. This could lead to modifications that may impact biological functions or pathways. Further studies are needed to understand these interactions better.
Several compounds share structural similarities with ethene, 1-bromo-1-chloro-. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethene | C2H4 | Simplest alkene; no halogen substituents |
1-Bromoethane | C2H5Br | Contains bromine; saturated alkane |
1-Chloroethane | C2H5Cl | Contains chlorine; saturated alkane |
1-Bromo-2-chloroethane | C2H4BrCl | Contains both bromine and chlorine on different carbons |
1-Bromo-3-chloropropane | C3H6BrCl | Longer carbon chain; similar reactivity |
The uniqueness of ethene, 1-bromo-1-chloro- lies in its dual halogenation at the same carbon atom adjacent to a double bond, which influences its reactivity profile compared to other haloalkenes. This structural feature may provide distinct pathways for